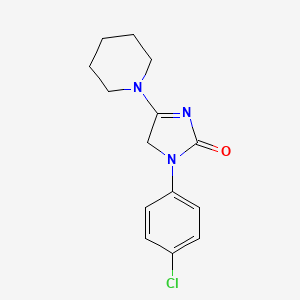

1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one

Vue d'ensemble

Description

Il est structurellement distinct des benzodiazépines mais présente des effets similaires, ce qui en fait un anxiolytique non benzodiazépinique . ELB-139 est un agoniste partiel sélectif de sous-type aux récepteurs GABA A, avec la plus forte affinité pour le sous-type α3 et la plus forte efficacité pour les sous-types α1 et α2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'ELB-139 implique la réaction de la 4-chlorobenzylamine avec la pipéridine et la cyclisation subséquente pour former le cycle imidazolone . Les conditions réactionnelles incluent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter le processus de cyclisation .

Méthodes de production industrielle

Les méthodes de production industrielle d'ELB-139 ne sont pas largement documentées, mais elles impliquent probablement la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de solvants et de catalyseurs de qualité industrielle et la mise en œuvre de techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

ELB-139 subit diverses réactions chimiques, notamment :

Oxydation : ELB-139 peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir ELB-139 en ses formes réduites.

Substitution : ELB-139 peut subir des réactions de substitution, en particulier au niveau des cycles pipéridine et imidazolone.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants tels que le permanganate de potassium, les réducteurs tels que l'hydrure de lithium et d'aluminium et divers nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes d'ELB-139, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

ELB-139 a plusieurs applications de recherche scientifique, notamment :

Biologie : Investigated for its effects on neurotransmitter levels, particularly serotonin and dopamine, in the brain.

Médecine : Exploré comme un médicament anxiolytique et anticonvulsivant non sédatif potentiel.

Industrie : Utilisé dans le développement de nouveaux médicaments anxiolytiques et anticonvulsivants.

Mécanisme d'action

ELB-139 exerce ses effets en agissant comme un agoniste partiel aux récepteurs GABA A. Il a la plus forte affinité pour le sous-type α3 mais montre la plus forte efficacité pour les sous-types α1 et α2 . Cette interaction augmente les niveaux de sérotonine dans le striatum et le cortex préfrontal sans affecter les niveaux de dopamine, ce qui conduit à ses effets anxiolytiques et anticonvulsivants .

Applications De Recherche Scientifique

Antagonistic Activity

Research indicates that this compound exhibits significant antagonistic properties towards androgen receptors. Such interactions are crucial for developing treatments for hormone-related conditions, including prostate cancer and androgen-dependent disorders. In vitro studies have demonstrated its ability to inhibit androgen receptor signaling pathways, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. Its ability to modulate immune responses highlights its potential as a therapeutic agent.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one. Preliminary studies indicate that it may possess anxiolytic properties, potentially alleviating anxiety disorders without impairing cognitive function. This characteristic could make it a valuable addition to current anxiolytic therapies .

Comparative Analysis with Related Compounds

The pharmacological profile of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | High | Contains a benzo ring instead of a chlorophenyl group |

| 5,6-Dichloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Moderate | Additional chlorine substituents that may affect reactivity |

| N-(3-Chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | Low | Different functional groups affecting biological activity |

This table illustrates how modifications to the core structure can lead to variations in pharmacological efficacy and receptor selectivity.

Mécanisme D'action

ELB-139 exerts its effects by acting as a partial agonist at GABA A receptors. It has the highest affinity for the α3 subtype but shows the highest efficacy at α1 and α2 subtypes . This interaction increases the levels of serotonin in the striatum and prefrontal cortex without affecting dopamine levels, leading to its anxiolytic and anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Diazepam : Une benzodiazépine avec une activité agoniste complète aux récepteurs GABA A.

Imepitoïne : Un autre dérivé de l'imidazolone avec une activité agoniste partielle aux récepteurs GABA A.

Ganaxolone : Un neurostéroïde avec des effets modulateurs des récepteurs GABA A.

Unicité

ELB-139 est unique en raison de son activité agoniste partielle sélective de sous-type, qui se traduit par des effets anxiolytiques et anticonvulsivants sans effets secondaires sédatifs ou ataxiques significatifs . Cela en fait un candidat prometteur pour le développement de médicaments anxiolytiques et anticonvulsivants non sédatifs .

Activité Biologique

1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one is a synthetic compound notable for its unique structure, which integrates a chlorophenyl group with a piperidine moiety. This compound is part of the imidazole class, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. Its pharmacological properties have attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Androgen Receptor Antagonism : The compound has been studied for its ability to act as an antagonist to androgen receptors, which are critical in the treatment of hormone-related conditions such as prostate cancer. This activity suggests potential applications in hormone modulation therapies.

- Anti-inflammatory Effects : Derivatives of this compound have demonstrated anti-inflammatory properties, indicating its utility in treating inflammatory diseases. The mechanism likely involves modulation of signaling pathways associated with inflammation.

- Anti-pyroptotic Activity : The compound also shows promise in inhibiting pyroptosis, a form of programmed cell death associated with inflammatory responses, further emphasizing its potential in managing inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the piperidine ring or chlorophenyl substituents can significantly alter binding affinities to biological targets and overall efficacy. A comparative analysis of structurally similar compounds reveals insights into how these modifications impact pharmacological profiles:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | High | Contains a benzo ring instead of a chlorophenyl group |

| 5,6-Dichloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Moderate | Additional chlorine substituents that may affect reactivity |

| 1-(Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one | Moderate | Benzyl group may alter pharmacokinetics |

| N-(3-Chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | Low | Different functional groups affecting biological activity |

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various imidazole derivatives, including this compound, and evaluated their biological activities. The findings indicated that certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE) and urease, with some compounds showing IC50 values as low as 0.63 µM .

- In Silico Studies : Molecular docking studies provided insights into the interactions between the compound and target proteins. These studies highlighted the binding affinities and modes of interaction that could be leveraged for drug design .

- Antimicrobial Activity : Related compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that structural derivatives could be explored for potential antimicrobial applications .

Propriétés

Numéro CAS |

188116-08-7 |

|---|---|

Formule moléculaire |

C14H16ClN3O |

Poids moléculaire |

277.75 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one |

InChI |

InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 |

Clé InChI |

YGXIELIREXEJQN-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |

SMILES canonique |

C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydroimidazol-2-one ELB 139 ELB-139 ELB139 LS-191811 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.